molecular formula C16H22Cl3N3O3 B11980723 N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]octanamide

N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]octanamide

Cat. No.: B11980723
M. Wt: 410.7 g/mol
InChI Key: DENFJTUEWCQQIN-UHFFFAOYSA-N
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Description

N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]octanamide: is a synthetic organic compound with the molecular formula C16H22Cl3N3O3 and a molecular weight of 410.731 g/mol . This compound is characterized by the presence of a trichloromethyl group, a nitroaniline moiety, and an octanamide chain. It is primarily used in research settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]octanamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 3-nitroaniline with trichloroacetaldehyde to form an intermediate compound.

    Amidation Reaction: The intermediate is then reacted with octanoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Catalyst: Triethylamine or pyridine

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]octanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Amines, thiols, sodium hydride (NaH)

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

    Reduction: N-[2,2,2-trichloro-1-(3-aminoanilino)ethyl]octanamide

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: Octanoic acid and 3-nitroaniline

Scientific Research Applications

N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]octanamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]octanamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    DNA Interaction: It may interact with DNA, leading to changes in gene expression and cellular function.

    Cell Membrane Disruption: The compound could disrupt cell membranes, leading to cell death.

Comparison with Similar Compounds

N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]octanamide can be compared with other similar compounds, such as:

    N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]octanamide: Similar structure but with a chloro group instead of a nitro group.

    N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]octanamide: Similar structure but with a chloro group at the para position.

    N-[2,2,2-trichloro-1-(2-toluidino)ethyl]octanamide: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The presence of the nitro group in this compound imparts unique chemical and biological properties, making it distinct from its analogs. This functional group can participate in various chemical reactions and may contribute to the compound’s potential biological activity.

Properties

Molecular Formula

C16H22Cl3N3O3

Molecular Weight

410.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]octanamide

InChI

InChI=1S/C16H22Cl3N3O3/c1-2-3-4-5-6-10-14(23)21-15(16(17,18)19)20-12-8-7-9-13(11-12)22(24)25/h7-9,11,15,20H,2-6,10H2,1H3,(H,21,23)

InChI Key

DENFJTUEWCQQIN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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